molecular formula C23H23NO4S B11626256 Ethyl 2-{[(naphthalen-2-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(naphthalen-2-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11626256
M. Wt: 409.5 g/mol
InChI Key: DGFDIUCJYADZGZ-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalen-2-yloxy group, an acetamido group, and a tetrahydro-1-benzothiophene-3-carboxylate moiety.

Preparation Methods

The synthesis of ETHYL 2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the naphthalen-2-yloxy group: This can be achieved by reacting naphthalene with an appropriate alkylating agent under basic conditions.

    Introduction of the acetamido group: This step involves the acylation of the naphthalen-2-yloxy intermediate with an acyl chloride or anhydride.

    Cyclization to form the tetrahydro-1-benzothiophene ring: This can be accomplished through a series of cyclization reactions, often involving sulfur-containing reagents.

    Esterification to form the ethyl ester: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

ETHYL 2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Ethyl 2-(naphthalen-2-yloxy)acetate: This compound shares the naphthalen-2-yloxy group but lacks the acetamido and tetrahydro-1-benzothiophene moieties.

    Methyl 2-(naphthalen-2-yl)acetate: Similar to the ethyl ester, this compound has a methyl ester group instead of an ethyl ester group.

    2-(Naphthalen-2-yloxy)-N-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide: This compound contains two naphthalen-2-yloxy groups and an acetohydrazide moiety, making it structurally distinct from the target compound.

The uniqueness of ETHYL 2-[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C23H23NO4S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-[(2-naphthalen-2-yloxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H23NO4S/c1-2-27-23(26)21-18-9-5-6-10-19(18)29-22(21)24-20(25)14-28-17-12-11-15-7-3-4-8-16(15)13-17/h3-4,7-8,11-13H,2,5-6,9-10,14H2,1H3,(H,24,25)

InChI Key

DGFDIUCJYADZGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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